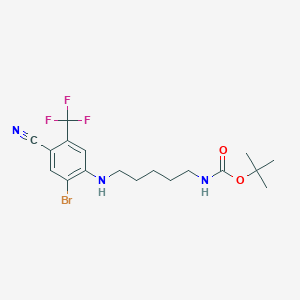![molecular formula C14H9F3N2 B8164019 4'-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8164019.png)
4'-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile
Overview
Description
4’-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile is a chemical compound with the molecular formula C14H9F3N2 It is characterized by the presence of an amino group, a trifluoromethyl group, and a carbonitrile group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile typically involves a multi-step process. One common method starts with m-trifluoromethyl fluorobenzene as the main raw material. The process includes three key steps:
Positioning Bromination: This step involves the bromination of m-trifluoromethyl fluorobenzene using dibromohydantoin in the presence of glacial acetic acid and concentrated sulfuric acid.
Cyano Group Replacement: The brominated intermediate undergoes a nucleophilic substitution reaction with cuprous cyanide to introduce the cyano group.
Aminolysis Substitution: Finally, the cyano-substituted intermediate is treated with liquid ammonia in ethanol to replace the bromine atom with an amino group, yielding the target compound.
Industrial Production Methods
The industrial production of 4’-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available reagents and conditions that ensure high yield and purity. The total yield of the product can reach 73-75%, with a purity of over 99% .
Chemical Reactions Analysis
Types of Reactions
4’-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the biphenyl compound.
Reduction: Primary amines.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of fluorescent probes for biological imaging.
Medicine: The compound is a precursor in the synthesis of pharmaceutical agents, including anticancer drugs.
Mechanism of Action
The mechanism of action of 4’-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the growth of cancer cells by interfering with cellular signaling pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the amino and cyano groups facilitate binding to target proteins .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the biphenyl moiety.
2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl: Contains two trifluoromethyl groups and two amino groups but lacks the cyano group.
Uniqueness
4’-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile is unique due to the combination of its functional groups and biphenyl structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
IUPAC Name |
4-[4-amino-2-(trifluoromethyl)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)13-7-11(19)5-6-12(13)10-3-1-9(8-18)2-4-10/h1-7H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCQLWOGTUFQDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Methoxy-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163942.png)
![4'-Ethyl-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163950.png)
![4-Nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163956.png)
![4-Nitro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163976.png)
![3'-Chloro-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163978.png)
![(4-Nitro-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B8163982.png)






![3-Methoxy2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B8164029.png)
